molecular formula C15H21NO5 B8606882 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No.: B8606882
M. Wt: 295.33 g/mol
InChI Key: KEGGPKIRWQIHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chemical compound with the molecular formula C15H22N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is often used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate typically involves the esterification of 2-Benzyloxycarbonylamino-3-hydroxy-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.

    Substitution: Reagents such as tosyl chloride (TsCl) and pyridine can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Hydrolysis: 2-Benzyloxycarbonylamino-3-hydroxy-propionic acid.

    Reduction: 2-Amino-3-hydroxy-propionic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The tert-butyl ester group can be easily removed under mild conditions, making it a versatile intermediate in multi-step synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxycarbonylamino-3-hydroxy-propionic acid: Lacks the tert-butyl ester group.

    2-Benzyloxycarbonylamino-3-phenyl-propionic acid: Contains a phenyl group instead of a hydroxyl group.

    2-Benzyloxycarbonylamino-3-hydroxy-propionic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester group.

Uniqueness

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is unique due to its combination of the benzyloxycarbonyl protecting group and the tert-butyl ester group. This combination allows for selective protection and deprotection steps in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)

InChI Key

KEGGPKIRWQIHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Cbz-L-serine (10.0 g, 42 mmol), benzyltriethylammonium chloride (9.5 g, 42 mmol) and potassium carbonate (38.0 g, 275 mmol) in CH3CN (80 mL) was stirred vigorously for 5 h at RT. 2-Bromo-2-methyl propane was added and the reaction mixture was warmed to 45-50° C. and stirred rapidly. The reaction mixture became very thick after 2-3 h. Additional CH3CN was added (50 mL) to facilitate stirring and the resulting reaction mixture was stirred for 24 h. The reaction mixture was then cooled to RT and most of the CH3CN was removed by rotary evaporation. The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer was extracted with ethyl acetate (3×100 mL). The ethyl acetate layers were combined and washed with water (100 mL), then with sat. aq. NaCl solution (2×100 mL), and then dried over Na2SO4, filtered and concentrated. If the product did not crystallize upon concentration, it was triturated with hexanes and filtered to give 2-benzyloxycarbonylamino-3-hydroxy-propionic acid tert-butyl ester as a white solid (10.0 g, 81% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.